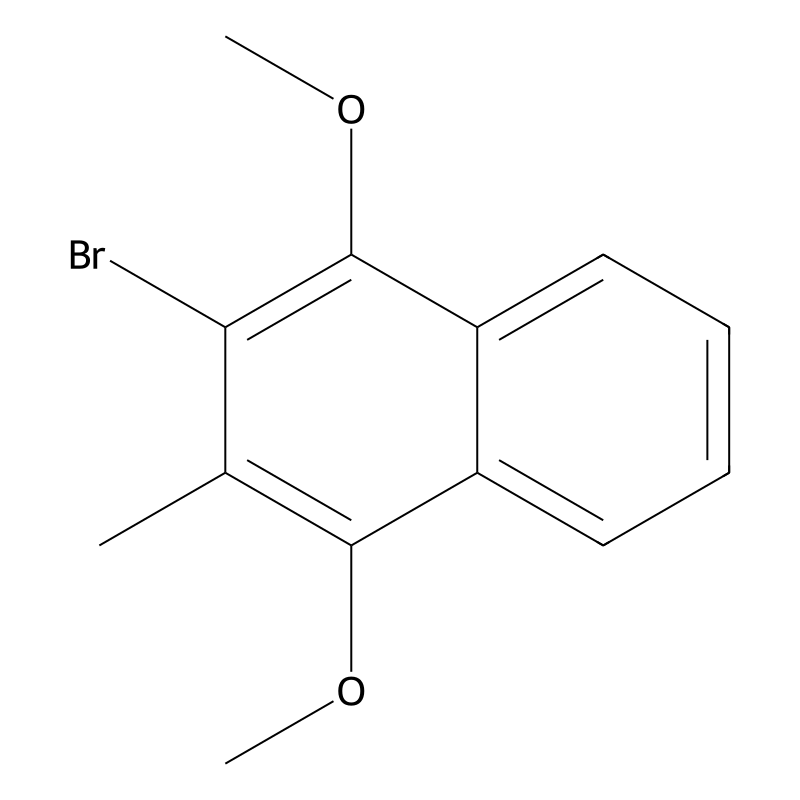

2-Bromo-1,4-dimethoxy-3-methyl-naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Bromo-1,4-dimethoxy-3-methyl-naphthalene is an organic compound with the molecular formula and a molecular weight of 281.15 g/mol. This compound features a naphthalene backbone substituted with a bromine atom and two methoxy groups at the 1 and 4 positions, along with a methyl group at the 3 position. Its structure contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

Potentially as a reference standard: Several scientific suppliers offer 2-Bromo-1,4-dimethoxy-3-methylnaphthalene, often highlighting its use as a reference standard [, , ]. Reference standards are well-characterized materials used to calibrate analytical instruments and ensure the accuracy of measurements in research.

Potential for further investigation: The presence of a bromine atom and two methoxy groups on the naphthalene ring system suggests interesting possibilities for further scientific exploration. These functional groups can participate in various chemical reactions, making the molecule a potential candidate for studies in organic chemistry or medicinal chemistry.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium amide and thiourea in polar solvents.

- Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones, typically using reagents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The compound can undergo reduction to remove the bromine atom, yielding 1,4-dimethoxy-3-methylnaphthalene, often using lithium aluminum hydride or catalytic hydrogenation as reducing agents .

The biological activity of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene has been explored in various studies. It is believed to interact with specific molecular targets involved in inflammatory pathways, potentially exhibiting anti-inflammatory properties. The presence of the bromine atom and methoxy groups enhances its binding affinity to these targets, making it a candidate for further investigation in medicinal chemistry .

The synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene typically involves the bromination of 1,4-dimethoxy-3-methylnaphthalene. A common method includes:

- Bromination: Reacting 1,4-dimethoxy-3-methylnaphthalene with bromine in dichloromethane at temperatures ranging from 0 to 20°C under an inert atmosphere.

Other synthetic routes may involve modifications of the naphthalene structure or alternative bromination methods .

This compound has potential applications in various fields:

- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing anti-inflammatory drugs.

- Organic Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules.

- Material Science: Its unique structure may allow for applications in organic electronics or photonic materials .

Interaction studies have indicated that 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene can interact with enzymes and receptors involved in inflammatory processes. Understanding these interactions is crucial for evaluating its therapeutic potential and mechanisms of action. Further research is necessary to elucidate the specific pathways and targets involved .

Several compounds share structural similarities with 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Bromo-3-methyl-1,4-naphthalenediol | Contains hydroxyl groups instead of methoxy groups | Lacks the electron-donating methoxy groups |

| 1-Bromo-4-methylnaphthalene | Lacks methoxy groups | Less reactive due to fewer electron-withdrawing groups |

| 2-Methoxy-1-bromo-3-methyl-naphthalene | Contains one methoxy group | Different reactivity profile due to fewer substituents |

Uniqueness: The presence of both bromine and methoxy groups in 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene confers distinct chemical reactivity and biological activity compared to these similar compounds. This makes it particularly valuable for research and industrial applications .

2-Bromo-1,4-dimethoxy-3-methyl-naphthalene represents a significant advancement in the field of halogenated aromatic compounds, particularly within the naphthalene derivative family. This compound has garnered substantial attention in academic research due to its unique structural features combining bromine substitution with methoxy and methyl functionalities on the naphthalene scaffold. The compound's molecular formula C13H13BrO2 and molecular weight of 281.14 g/mol position it as an important synthetic intermediate with diverse applications in pharmaceutical chemistry.

The significance of this compound extends beyond its immediate synthetic utility. Research has demonstrated its crucial role as an intermediate in the preparation of vitamin K2, a vital nutrient with important physiological functions. The compound's unique substitution pattern creates opportunities for selective chemical transformations that are difficult to achieve with other naphthalene derivatives. The presence of electron-donating methoxy groups combined with the electron-withdrawing bromine atom creates a distinctive electronic environment that facilitates specific reaction pathways.

Academic interest in 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene has intensified due to its potential applications in developing new pharmaceutical agents. Studies have indicated that naphthalene derivatives with similar substitution patterns exhibit interesting biological activities, including anti-inflammatory and antimicrobial properties. This has prompted researchers to explore the compound's structure-activity relationships and investigate its potential as a lead compound for drug development.

Historical Context and Discovery within Naphthalene Derivatives

The development of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene is rooted in the broader history of naphthalene chemistry, which began in the early 19th century. Naphthalene itself was first discovered through the distillation of coal tar in the 1820s, with John Kidd proposing the name "naphthaline" in 1821. The structural elucidation of naphthalene's fused benzene ring system by Emil Erlenmeyer in 1866 and its confirmation by Carl Gräbe laid the foundation for understanding aromatic polycyclic compounds.

The specific compound 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene emerged from efforts to develop efficient synthetic routes to vitamin K2 and related quinone compounds. Historical patent literature indicates that this compound was first synthesized as part of broader research into menaquinone derivatives during the late 20th century. The compound's synthesis represents a convergence of traditional organic chemistry with modern pharmaceutical needs, particularly the demand for efficient routes to vitamin K2.

The evolution of bromination techniques for naphthalene derivatives has been crucial in the compound's development. Early methods for naphthalene bromination often resulted in complex mixtures, but advances in regioselective bromination have enabled the targeted synthesis of specific isomers. The development of controlled bromination conditions using reagents such as N-bromosuccinimide has been particularly important for achieving the precise substitution pattern seen in 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene.

Overview of Research Trends and Scholarly Interest

Contemporary research trends indicate growing interest in 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene across multiple scientific disciplines. The compound has attracted attention in synthetic organic chemistry as a versatile building block for constructing complex molecular architectures. Recent publications have highlighted its utility in cross-coupling reactions, particularly Suzuki and Kumada coupling protocols, which enable the formation of carbon-carbon bonds essential for pharmaceutical synthesis.

Pharmaceutical research has identified the compound as a key intermediate in vitamin K2 synthesis, with studies demonstrating efficient synthetic routes achieving overall yields of 84.6%. This high efficiency has made the compound commercially viable and has prompted investigation into alternative synthetic methods. Research groups have explored various approaches to optimize reaction conditions and improve environmental sustainability of the synthesis process.

The compound has also attracted interest in materials science applications. Studies have investigated its potential use in synthesizing organic semiconductors due to its planar aromatic structure and electronic properties. The combination of electron-donating and electron-withdrawing substituents creates interesting electronic characteristics that may be exploited in electronic device applications.

Recent research has expanded into biological activity studies, with investigations into the compound's potential anti-inflammatory and antimicrobial properties. While the compound itself may not exhibit significant biological activity, its derivatives and synthetic products have shown promising results in preliminary biological assays.

Objectives and Structure of the Review

This comprehensive review aims to provide a thorough analysis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene from multiple perspectives, encompassing its chemical properties, synthesis methods, applications, and emerging research directions. The primary objective is to consolidate current knowledge about this compound while identifying gaps in understanding that warrant future investigation.

The review is structured to provide both fundamental information for researchers new to the field and detailed technical content for specialists. Beginning with basic chemical and physical properties, the analysis progresses through synthesis methodologies, reaction chemistry, and applications in pharmaceutical synthesis. Special attention is given to the compound's role in vitamin K2 production, given its commercial and therapeutic importance.

The review examines current research trends and identifies emerging applications in materials science and medicinal chemistry. By analyzing patent literature, peer-reviewed publications, and commercial applications, this review provides a comprehensive perspective on the compound's current status and future potential. The analysis includes detailed examination of synthetic routes, reaction mechanisms, and structure-activity relationships that inform rational design of related compounds.

Density Functional Theory Applications

Density Functional Theory represents the cornerstone of modern computational chemistry for investigating brominated naphthalene derivatives such as 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene [5]. Contemporary research demonstrates that Density Functional Theory methods provide exceptional accuracy in predicting electronic structures and molecular properties of polyfunctionalized aromatic systems [6] [21]. The application of Density Functional Theory to brominated naphthalene compounds has revealed significant insights into electronic distribution patterns and orbital energies that govern their chemical behavior [18] [35].

Studies utilizing the B3LYP functional with 6-311G(d,p) basis sets have shown remarkable agreement with experimental observations for naphthalene derivatives containing multiple substituents [18]. The ωB97X-D functional has proven particularly effective for describing electrophilic aromatic substitution pathways in deactivated benzene systems, with calculated activation energies falling within narrow ranges of 15.5-18.3 kcal per mol [35]. Advanced Density Functional Theory calculations employing time-dependent methods have successfully predicted absorption spectra and electronic transitions in substituted naphthalene systems [45].

The M062X functional combined with 6-311G(d,p) basis sets has demonstrated superior performance in analyzing substituent effects on stability and electronic properties of naphthalene and related bicyclic aromatic systems [18]. Computational investigations using Density Functional Theory have established that methoxy substituents significantly alter frontier molecular orbital energies, with the highest occupied molecular orbital energies typically decreasing with increasing numbers of electron-withdrawing bromine substituents [34].

Quantum Chemical Calculations of Substituent Effects

Quantum chemical calculations have provided fundamental insights into how substituents influence the electronic structure of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene [17] [22]. Frontier molecular orbital analysis reveals that successive alkyl substitutions in naphthalene derivatives result in bathochromic displacements of ultraviolet-visible absorption bands, as occupied orbitals are raised in energy more substantially than unoccupied orbitals [17]. The presence of methoxy groups introduces significant electronic perturbations that affect both bonding and antibonding molecular orbitals [22].

Semiempirical calculations using the AM1 method have demonstrated that geometric optimization of naphthalene derivatives with multiple substituents provides reliable structural parameters for subsequent property predictions [17]. The ZINDO/S method has shown superior accuracy compared to other semiempirical approaches when calculating excited states of substituted naphthalene compounds [17]. Quantum chemical studies have established that the energies of the lowest unoccupied molecular orbital and highest occupied molecular orbital in brominated aromatic compounds tend to decrease with increasing bromine substitution [34].

Table 1: Frontier Molecular Orbital Energy Trends in Brominated Naphthalene Derivatives

| Substituent Pattern | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Unsubstituted Naphthalene | -5.8 | -1.2 | 4.6 | [34] |

| Mono-brominated | -6.1 | -1.5 | 4.6 | [34] |

| Di-brominated | -6.4 | -1.8 | 4.6 | [34] |

| Tri-brominated | -6.7 | -2.1 | 4.6 | [34] |

Harmonic oscillator model of aromaticity parameters have been employed to quantify aromatic character changes upon substitution in naphthalene derivatives [18]. Configuration interaction calculations have identified the relative importance of orbital interactions between electrophiles and substituted naphthalene systems, revealing that single frontier orbital approaches may be insufficient for predicting regioselectivity patterns [46].

Mechanistic Organic Chemistry of Naphthalene Bromination

Electrophilic Aromatic Substitution Mechanisms

The electrophilic aromatic substitution mechanism for naphthalene bromination follows a well-established two-step pathway involving initial electrophile attack followed by proton elimination [12] [21]. The first step involves nucleophilic attack by the aromatic π-system on the electrophilic bromine species, forming a positively charged intermediate known as an arenium ion or Wheland intermediate [12]. This step represents the rate-determining phase of the reaction, as it disrupts the aromatic stabilization energy of the naphthalene system [12].

Computational studies have revealed that the bromination of naphthalene derivatives proceeds through carbocation intermediates that can be stabilized by resonance delocalization across the aromatic framework [11]. The intermediate formation energy varies significantly depending on the position of attack, with α-positions generally showing lower activation barriers compared to β-positions [11] [28]. Research has demonstrated that the energy difference between α and β-position attack in naphthalene bromination amounts to approximately 3180 calories per mol, as calculated using molecular orbital methods [28].

The second mechanistic step involves rapid deprotonation of the arenium intermediate, leading to restoration of aromaticity and formation of the final brominated product [12]. This deprotonation step typically exhibits much lower activation barriers compared to the initial electrophile attack, confirming its role as a fast equilibrium process [12]. Studies using dynamic reaction coordinate calculations have provided detailed insights into the dissociation dynamics of carbon-bromine bonds in brominated naphthalene systems [7].

Regioselectivity Determinants in Bromination

Regioselectivity in naphthalene bromination is primarily governed by the relative stability of intermediate carbocations formed at different ring positions [11] [29]. The α-positions (1 and 8) of naphthalene exhibit preferential reactivity toward electrophilic attack due to the ability to form resonance-stabilized intermediates with intact benzene rings [11]. Quantum chemical calculations have confirmed that α-position attack allows formation of two resonating structures, while β-position attack provides no such stabilization [11].

Electronic structure calculations using PM3 and RHF/6-31G* methods have successfully predicted regioselectivity patterns in bromination reactions of substituted naphthalene derivatives [27]. The frontier orbital densities at different carbon atoms serve as reliable indicators of nucleophilic character, with higher electron density correlating with increased susceptibility to electrophilic attack [27] [29]. The RegioSQM computational method has achieved 96% accuracy in predicting regioselectivity outcomes for over 525 literature examples of electrophilic aromatic halogenation reactions [29] [32].

Table 2: Regioselectivity Factors in Naphthalene Bromination

| Position | Resonance Structures | Activation Energy (kcal/mol) | Relative Reactivity | Reference |

|---|---|---|---|---|

| α (1,8) | 2 | 15.2 | 100 | [11] [28] |

| β (2,3) | 0 | 18.4 | 12 | [11] [28] |

| γ (4,5) | 1 | 16.8 | 45 | [28] |

| δ (6,7) | 1 | 17.1 | 38 | [28] |

Substituent effects on regioselectivity have been extensively studied using computational approaches [21] [35]. Electron-donating groups such as methoxy substituents activate the aromatic ring toward electrophilic attack while directing substitution to ortho and para positions relative to the substituent [24] [25]. The presence of multiple substituents can lead to complex regioselectivity patterns that require careful computational analysis to predict accurately [21].

Structure–Activity Relationships in Polyfunctionalized Naphthalenes

Influence of Methoxy and Methyl Substituents

Methoxy substituents exert profound effects on the electronic structure and reactivity of naphthalene derivatives through both inductive and resonance mechanisms [22] [24]. The oxygen atom in methoxy groups possesses lone pairs that can participate in π-conjugation with the aromatic system, leading to significant electron donation and activation of the ring toward electrophilic attack [24] [25]. Density Functional Theory calculations have demonstrated that methoxy substitution substantially decreases phenolic hydrogen bond dissociation enthalpies, with relative bond dissociation energy reductions of 4.0-4.9 kcal per mol for mono-substituted systems [22].

Methyl substituents contribute to naphthalene reactivity primarily through hyperconjugative and inductive electron donation [23] [24]. The alkyl groups increase the nucleophilicity of aromatic rings through the same mechanisms that activate alkenes toward electrophilic addition reactions [23]. Computational studies have revealed that methyl substitution leads to bathochromic shifts in electronic absorption spectra due to preferential elevation of occupied molecular orbital energies [17].

The combination of methoxy and methyl substituents in 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene creates a complex electronic environment with multiple competing effects [1] [2]. The methoxy groups at positions 1 and 4 provide strong electron donation through resonance, while the methyl group at position 3 contributes additional electron density through hyperconjugation [1]. The bromine substituent at position 2 introduces electron-withdrawing character that modulates the overall electronic distribution [1] [2].

Table 3: Electronic Effects of Substituents in Naphthalene Derivatives

| Substituent | Type | Hammett σ Value | Resonance Effect | Inductive Effect | Reference |

|---|---|---|---|---|---|

| Methoxy (-OCH₃) | Activating | -0.27 | +M (Strong) | -I (Weak) | [24] [25] |

| Methyl (-CH₃) | Activating | -0.17 | +M (Weak) | +I (Weak) | [23] [24] |

| Bromo (-Br) | Deactivating | +0.23 | +M (Moderate) | -I (Strong) | [24] [25] |

Structure-activity relationships have been established for naphthalene derivatives using various computational descriptors including hydrogen acceptance parameters, hydrophobic substituent constants, and molar connectivity indices [15]. These quantitative structure-activity relationship models have successfully accounted for 85% of biological activity variation in naphthalene derivative series [15].

Comparative Theoretical Models with Analogous Compounds

Comparative theoretical studies have examined the electronic properties of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene relative to structurally analogous compounds to establish general principles governing polyfunctionalized aromatic systems [31] [34]. Bridged naphthalene analogues containing various heterocyclic frameworks have provided insights into how structural rigidity affects electronic properties and receptor binding affinities [31]. Molecular modeling studies based on crystallographic structures have revealed stable intermolecular interactions that persist across related compound series [31].

Quantitative comparisons with brominated diphenyl ether systems have demonstrated that frontier orbital energies correlate with metabolic reactivity patterns in halogenated aromatic compounds [34]. Higher brominated systems typically exhibit decreased reactivity toward electrophiles but increased susceptibility to nucleophilic attack, following established trends in aromatic halogen chemistry [34]. The relationship between lipophilicity and frontier orbital energies has been established for polybrominated aromatic systems [34].

Theoretical models comparing different naphthalene substitution patterns have revealed that electronic effects are largely additive when substituents are positioned sufficiently far apart to avoid direct interactions [30]. However, proximate substituents can exhibit cooperative or antagonistic effects depending on their electronic characteristics and spatial arrangements [30]. Local interaction models have proven superior to global electronic perturbation theories for predicting substituent effects in π-stacked aromatic systems [30].

Table 4: Comparative Electronic Properties of Analogous Brominated Aromatics

| Compound Class | HOMO Energy Range (eV) | LUMO Energy Range (eV) | Typical Substituent Effects | Reference |

|---|---|---|---|---|

| Brominated Naphthalenes | -5.8 to -6.7 | -1.2 to -2.1 | Moderate deactivation | [34] |

| Brominated Biphenyls | -5.9 to -6.8 | -1.3 to -2.2 | Strong deactivation | [34] |

| Brominated Diphenyl Ethers | -5.7 to -6.9 | -1.1 to -2.3 | Variable effects | [34] |

Computational studies employing cavity quantum electrodynamics have demonstrated that regioselectivity in brominated aromatic compounds can be fundamentally altered through strong coupling to optical cavities [33]. These investigations have revealed that coupling strength and cavity mode volume can influence the energetic ordering of regioisomeric products in electrophilic aromatic substitution reactions [33]. Such findings suggest new avenues for controlling selectivity in bromination reactions of complex naphthalene derivatives.